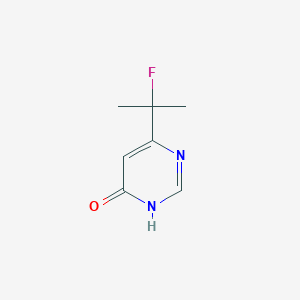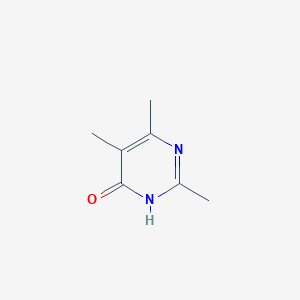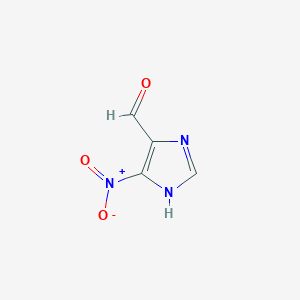![molecular formula C13H9N3O2 B1418234 2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one CAS No. 1306739-05-8](/img/structure/B1418234.png)
2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one
Übersicht
Beschreibung
2-Hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one is a highly bioactive and multipurpose heterocyclic motif . It has applications in drugs, natural products, agrochemicals, material science, and organic synthesis . The compound has a CAS Number of 1306739-05-8, a molecular weight of 239.23, and its InChI key is MXCFHMLWQVPGQX-UHFFFAOYSA-N .
Synthesis Analysis
Various routes have been developed to synthesize 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. These include cross-coupling, C-H functionalization through arylation, alkenylation, sulfenylation, selenylation, phosphonation, etc . An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C13H9N3O2/c17-11-10 (9-5-2-1-3-6-9)12 (18)16-8-4-7-14-13 (16)15-11/h1-8,17H .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the metal-free C-3 chalcogenation to synthesize 3-ArS/ArSe derivatives . It has also been alkylated under solid–liquid phase transfer catalysis conditions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 239.23 . It is recommended to be stored at temperatures between 28°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
A simple and efficient synthesis method for 2-hydroxy-4H-pyrimido[1,2-a]pyrimidin-4-ones involves the room temperature reaction of 2-aminopyrimidine with bis(2,4,6-trichlorophenyl) malonates, yielding high product yields under optimized conditions. This method has been applied to a range of substituted and unsubstituted phenyl malonates, with structural identification achieved through spectroscopic methods and elemental analysis (Güllü, Dincsoenmez, & Özyavaş, 2010).
Biological Activities
Pyrido[1,2-a]pyrimidin-4-one derivatives, particularly those bearing a phenol or catechol moiety, have been identified as selective aldose reductase inhibitors with micromolar/submicromolar activity levels. These derivatives also exhibit significant antioxidant properties, with catechol derivatives showing the best activity. The structure-activity relationships suggest the involvement of phenol or catechol hydroxyls in the enzyme pharmacophoric recognition (La Motta et al., 2007).
Heterocyclic System Derivatives
The treatment of N,N-dialkyl and (N-alkyl, N-phenyl)substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and 4-amino-2H-pyrido[1,2-a]pyrimidin-2-ones with Vilsmeier-Haack reagent has led to the synthesis of derivatives of a novel heterocyclic system, 12H-pyrido[1′,2′:1,2]pyrimido[4,5-b]quinoline. This showcases the varied reactivities and potential for novel compound development within this chemical framework (Roma et al., 1987).
Antimicrobial Activity
Novel series of pyrimidines, including 4-(2-hydroxy-5-(aryl-diazenyl)phenyl)-6-(aryl)pyrimidin-2-ols derivatives, have been synthesized and screened for their in vitro antibacterial and antifungal activities. Some derivatives, particularly those containing a nitro group, have shown promising activity against several bacterial and fungal strains, highlighting the potential of these compounds in antimicrobial research (Pandhurnekar et al., 2013).
Chemical Modifications and Biological Properties Optimization
Modifications of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, such as methylation at position 8, have been explored as a means to optimize biological properties. This modification resulted in increased analgesic activity for para-substituted derivatives, suggesting a pathway for the development of new analgesic compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Wirkmechanismus
While the specific mechanism of action for this compound is not explicitly mentioned in the search results, compounds containing similar pyridopyrimidine nucleus have shown inhibition of HCV NS5A, highly selective inhibition of protein tyrosine phosphatase 1B, antiproliferative inhibition of CDK2, and mTOR kinase inhibition .
Zukünftige Richtungen
The compound and its derivatives are of great interest due to their biological potential. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research may focus on further exploring the therapeutic potential of this compound and its derivatives.
Eigenschaften
IUPAC Name |
2-hydroxy-3-phenylpyrimido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-11-10(9-5-2-1-3-6-9)12(18)16-8-4-7-14-13(16)15-11/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCFHMLWQVPGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3N=CC=CN3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B1418151.png)
![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418152.png)
![ethyl 4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B1418154.png)
![ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate](/img/structure/B1418155.png)
![1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1418157.png)


![7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418161.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1418165.png)
![1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1418166.png)



